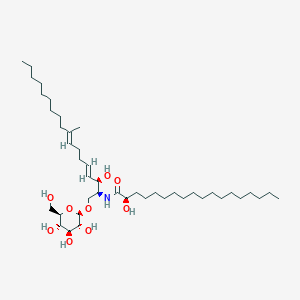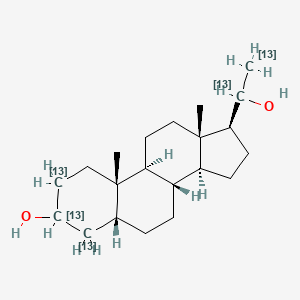
5|A-Pregnanediol-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5|A-Pregnanediol-13C5: is a stable isotope-labeled compound, specifically a derivative of pregnanediol. Pregnanediol itself is an inactive metabolic product of progesterone, a crucial hormone in the human body. The labeling with carbon-13 isotopes (13C5) allows for detailed metabolic studies and tracing in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5|A-Pregnanediol-13C5 involves the incorporation of carbon-13 isotopes into the pregnanediol structure. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often include controlled temperature and pressure to ensure the incorporation of the isotopes at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5|A-Pregnanediol-13C5 undergoes various chemical reactions, including:
Oxidation: Conversion to pregnanedione using oxidizing agents.
Reduction: Reduction to pregnanolone using reducing agents.
Substitution: Halogenation or other substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Pregnanedione
Reduction: Pregnanolone
Substitution: Halogenated derivatives of pregnanediol.
Applications De Recherche Scientifique
5|A-Pregnanediol-13C5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of progesterone.
Biology: Helps in studying the metabolic fate of progesterone in biological systems.
Medicine: Used in diagnostic assays to measure progesterone levels indirectly through its metabolites.
Industry: Employed in the development of pharmaceuticals and in quality control processes for hormone-related products .
Mécanisme D'action
The mechanism of action of 5|A-Pregnanediol-13C5 involves its role as a metabolic product of progesterone. It is formed through the action of enzymes such as 3α-hydroxysteroid dehydrogenase. This compound serves as a marker for progesterone metabolism and is excreted in the urine, providing insights into hormonal balance and ovarian activity .
Comparaison Avec Des Composés Similaires
Pregnanediol: The non-labeled version of the compound.
Pregnanedione: An oxidized form of pregnanediol.
Pregnanolone: A reduced form of pregnanediol
Uniqueness: The uniqueness of 5|A-Pregnanediol-13C5 lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed pathways of progesterone metabolism is crucial .
Propriétés
Formule moléculaire |
C21H36O2 |
|---|---|
Poids moléculaire |
325.47 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,17S)-17-(1-hydroxy(1,2-13C2)ethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13?,14-,15?,16+,17-,18+,19+,20+,21-/m1/s1/i1+1,8+1,12+1,13+1,15+1 |
Clé InChI |
YWYQTGBBEZQBGO-ZWTASMTDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13CH]([13CH3])O)CC[C@H]4[C@@]3(C[13CH2][13CH]([13CH2]4)O)C |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


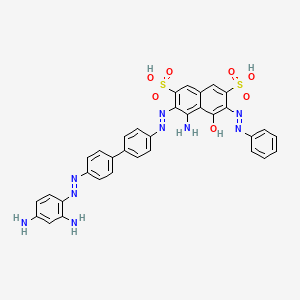
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
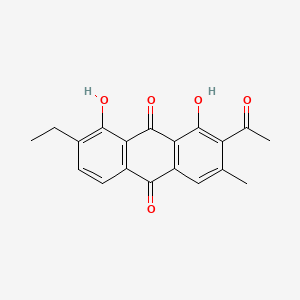

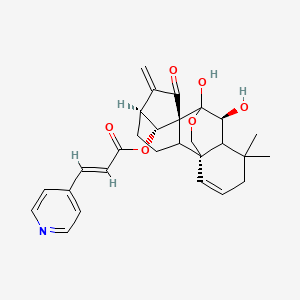
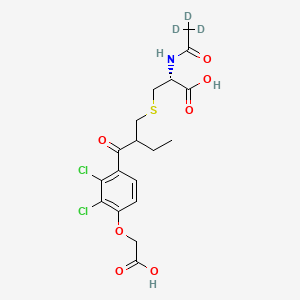
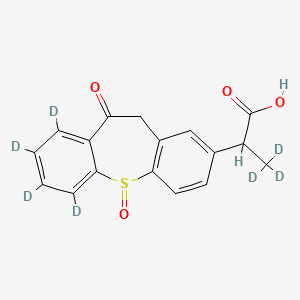
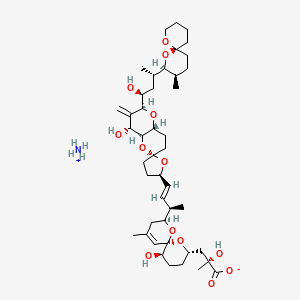
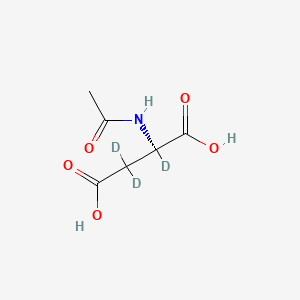
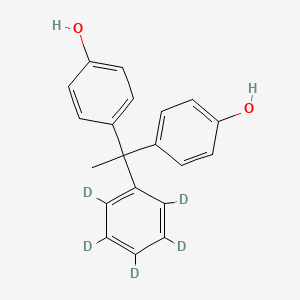
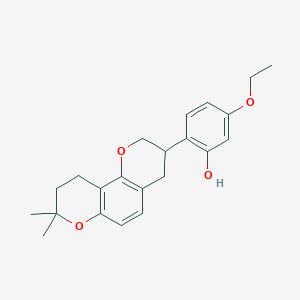
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)

